
2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with substituents at positions 2 (bromo), 3 (trifluoromethyl), and 4 (chloromethyl). This compound is characterized by its electron-withdrawing groups (Br, CF₃) and a reactive chloromethyl moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for diverse functionalization, such as nucleophilic substitution at the chloromethyl group or coupling reactions via the bromo substituent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 4-chloromethyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such
Actividad Biológica
2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and chlorine atoms, along with a trifluoromethyl group, enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Chemical Formula: C7H4BrClF3N
- CAS Number: 1227597-36-5
- Molecular Weight: 257.47 g/mol
The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group can improve binding affinity to certain targets, while the halogen substituents can facilitate electrophilic reactions that may lead to modifications in target proteins.
Antimicrobial Activity
Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, similar pyridine derivatives have shown significant activity against various bacterial strains, indicating that this compound may possess potential as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethyl-substituted pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial activity.
- Cytotoxicity Assays : In vitro assays on cancer cell lines such as HeLa and A375 showed that pyridine derivatives could induce apoptosis at concentrations ranging from 1 to 10 µM. These findings imply that this compound may also be effective in inducing cell death in malignant cells.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-chloromethyl-3-(trifluoromethyl)pyridine, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A recommended approach is:
Trifluoromethylation : Introduce the trifluoromethyl group at position 3 using CF₃Cu or CF₃SiMe₃ under palladium catalysis, as trifluoromethyl groups are electron-withdrawing and stabilize subsequent reactions .
Bromination : Electrophilic bromination at position 2 using NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) to direct regioselectivity .
Chloromethylation : Utilize a Mannich-type reaction with formaldehyde and HCl or employ chloromethyl methyl ether (MOMCl) under controlled conditions to avoid over-alkylation .
- Key Considerations : Monitor reaction temperatures (<0°C for chloromethylation) and use inert atmospheres to prevent decomposition of halogenated intermediates .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Workflow :
NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for Cl-CH₂ and Br substituents) .
HPLC-MS : Detect trace impurities (e.g., dihalogenated byproducts) using reverse-phase chromatography with a C18 column and ESI-MS for mass confirmation .
Elemental Analysis : Verify stoichiometry of Br, Cl, and F using combustion analysis or X-ray fluorescence (XRF) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Experimental Design :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromo and chloromethyl groups .
- Humidity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolysis of the chloromethyl group; TGA/DSC can quantify moisture sensitivity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and chloromethyl groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Mechanistic Analysis :
- The trifluoromethyl group at position 3 enhances electrophilicity at position 4 via inductive effects, facilitating oxidative addition of Pd(0) to the C-Br bond at position 2 .
- The chloromethyl group at position 4 introduces steric hindrance, which may reduce coupling efficiency. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Contradiction Note : Some studies report unexpected C-Cl activation in similar systems; validate using ³¹P NMR to track Pd intermediate speciation .
Q. What strategies are effective for selective functionalization of the chloromethyl group without affecting the bromo substituent?
- Methodological Approaches :
Nucleophilic Substitution : React with NaN₃ or KSCN in DMF at 60°C to replace Cl with azide or thiocyanate groups .
Radical Reactions : Use AIBN and Bu₃SnH for hydrogen-atom transfer (HAT) to generate a methyl radical intermediate, enabling C–C bond formation .
- Caution : Bromine at position 2 may undergo unintended elimination; monitor via in situ IR for Br–C stretching vibrations (500–600 cm⁻¹) .
Q. How does this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors or protease targets?
- Case Study :
- Kinase Inhibitors : The trifluoromethyl group enhances binding to hydrophobic pockets in kinase ATP-binding sites. Replace the chloromethyl group with morpholine or piperazine via SNAr to modulate solubility .
- Protease Targeting : The bromo substituent allows late-stage diversification via Buchwald-Hartwig amination to introduce aromatic amines for H-bonding interactions .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the reactivity of the chloromethyl group in polar vs. nonpolar solvents. How can this be resolved experimentally?
- Resolution Strategy :
Solvent Screening : Compare reaction rates in DMSO (polar aprotic) vs. toluene (nonpolar) using model nucleophiles (e.g., KCN).
DFT Calculations : Map energy barriers for SN2 (polar) vs. radical (nonpolar) pathways. Preliminary data suggest polar solvents favor SN2, while nonpolar solvents promote radical intermediates .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-4-chloromethyl-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects and applications:
Propiedades
IUPAC Name |
2-bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-5(7(10,11)12)4(3-9)1-2-13-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGOLZFCUEPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217025 | |
Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-36-5 | |
Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227597-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.